
Z-Gly-pro-phe-pro-leu-OH
Übersicht
Beschreibung
Z-Gly-Pro-Phe-Pro-Leu-OH, also known as GPFPL , is a sequence inhibiting serine proteinases. It has garnered attention in various fields, including food science, pharmaceuticals, and cosmetics. This peptide plays a pivotal role in skin care products due to its ability to inhibit desquamation (the shedding of skin cells) in human skin .
Synthesis Analysis
This compound can be synthesized using solid-phase peptide synthesis (SPPS) techniques. In this process, the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The Z-protecting group ensures stability during synthesis and can be selectively removed afterward .
Wissenschaftliche Forschungsanwendungen
Gas Phase Structure and Hydrogen Bonding
The peptide Z-Pro-Leu-Gly-OH, similar in structure to Z-Gly-pro-phe-pro-leu-OH, demonstrates distinct hydrogen bonding networks and structural elements in the gas phase. Infrared spectroscopy studies, supplemented with density functional theory calculations, revealed that Z-Pro-Leu-Gly-OH forms a γ-turn structure with a free C-terminal carboxyl group in the gas phase. This insight is crucial for understanding its potential binding capabilities in various environments (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).
Peptide Synthesis via Enzyme Catalysis
The tripeptides Z-Pro-Leu-Gly-OEt, Z-Pro-Leu-Gly-NH2, and Z-Pro-Leu-Gly-OBzl, structurally related to this compound, have been synthesized through enzyme catalysis using thermolysin and alpha-chymotrypsin. Studies have identified optimal conditions for these synthesis processes, including pH, enzyme concentration, and the balance of carboxyl and amine components. These findings contribute to the understanding of efficient peptide synthesis methodologies, potentially applicable to the synthesis of this compound (Cheng, Miranda, & Tominaga, 1988).
Role in Biological Mechanisms
Peptides similar to this compound have been studied for their role in various biological mechanisms. For instance, a study on Z-Arg-Gly-Phe-Phe-Leu-MNA and Z-Arg-Gly-Phe-Phe-Pro-MNA assessed their suitability for evaluating cathepsin D activity. Such studies reveal the potential of these peptides in biochemical assays and their role in understanding enzymatic activities (Lojda, Šmódová, Barth, & Ueberberg, 2004).
Potential as Cancer Chemotherapeutic Agents
Dipeptide Zinc(II) complexes, including Pro-Gly and Pro-Leu, have been synthesized and evaluated for their potential use as cancer chemotherapeutic agents. These complexes, which could potentially be derived from peptides like this compound, have demonstrated significant DNA binding and cleaving abilities, indicating their potential in targeted cancer therapy (Parveen, Arjmand, & Mohapatra, 2013).
Eigenschaften
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N5O8/c1-23(2)19-27(34(45)46)38-32(43)29-16-10-18-40(29)33(44)26(20-24-11-5-3-6-12-24)37-31(42)28-15-9-17-39(28)30(41)21-36-35(47)48-22-25-13-7-4-8-14-25/h3-8,11-14,23,26-29H,9-10,15-22H2,1-2H3,(H,36,47)(H,37,42)(H,38,43)(H,45,46)/t26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNVGZIRPDUFOZ-DZUOILHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



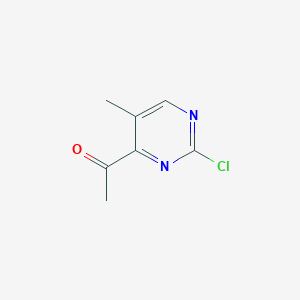
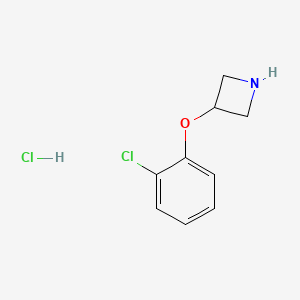
![3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1530429.png)
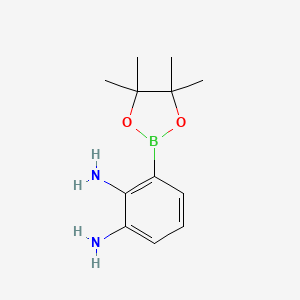
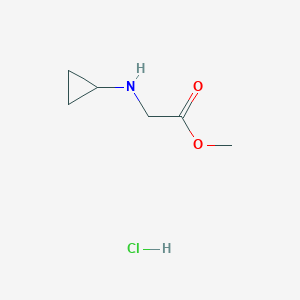
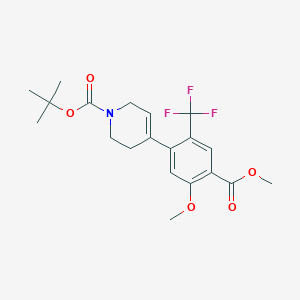
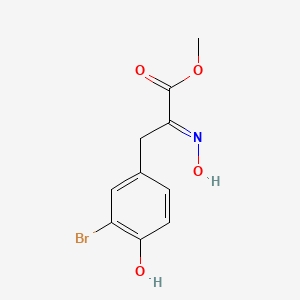

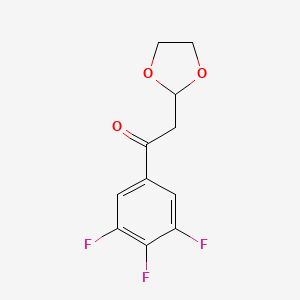
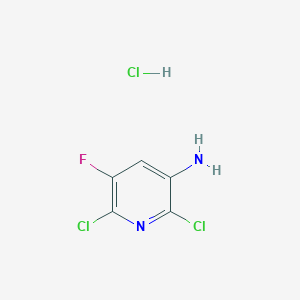
![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)


![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)